
1-butyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular and Antimalarial Applications
A series of compounds related to the mentioned chemical structure have been synthesized and evaluated for their antitubercular and antimalarial activities. The design and synthesis of tetrahydropyrimidine–isatin hybrids, for instance, have shown promising results in these fields. Such compounds are characterized for their potential to combat tuberculosis and malaria, two significant global health challenges (Akhaja & Raval, 2012).
Antioxidant Activity
Another area of application involves the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives that exhibit significant antioxidant activity. This property is vital for the development of new therapeutic agents aimed at mitigating oxidative stress, which is linked to various chronic diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antimicrobial Activity
Research into the synthesis and in vitro pharmacological screening of 3,4-dihydropyrimidin-2-one derivatives has also highlighted their potential antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal species, indicating their utility in developing new antibiotics and antifungal agents (Dey et al., 2022).
Insecticidal and Antibacterial Potential
Some derivatives have been explored for their insecticidal and antibacterial potential, offering a pathway to new pesticides and antibacterial agents. The study of pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiation is an example of research aiming to develop compounds with these activities (Deohate & Palaspagar, 2020).
Structural and Optical Properties
The synthesis and structural analysis of 1,3,4-oxadiazole derivatives containing an imidazole unit have also been investigated, focusing on their optical properties for potential applications in materials science (Yan, Pan, & Song, 2010).
properties
IUPAC Name |
3-butyl-4-methyl-6-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-3-4-15-27-16(2)19(20(24-23(27)28)17-11-7-5-8-12-17)22-25-21(26-29-22)18-13-9-6-10-14-18/h5-14,20H,3-4,15H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDKLMNFSSAVJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(NC1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Chloro-benzyl)-1,3-dimethyl-8-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2386545.png)
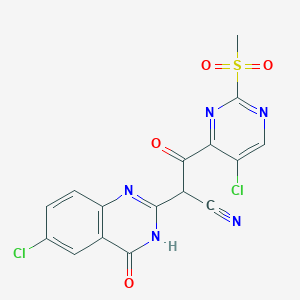
![Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2386549.png)
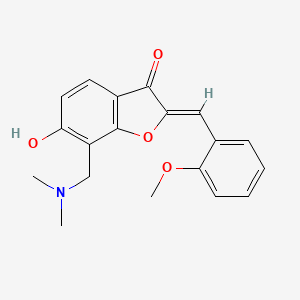

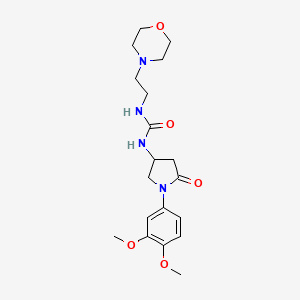
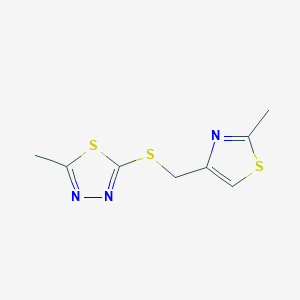
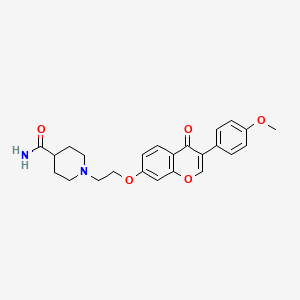
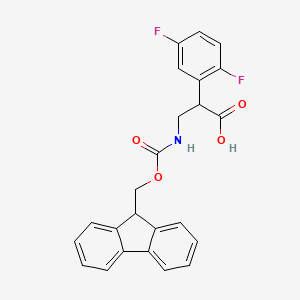
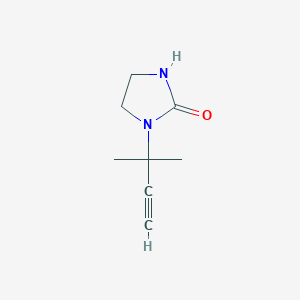
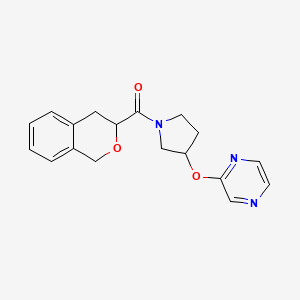
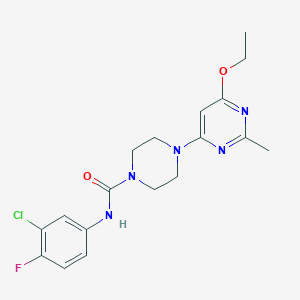
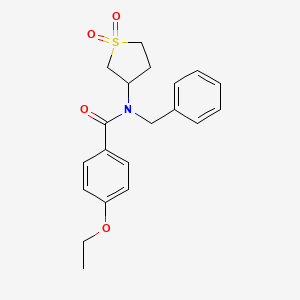
![1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one](/img/structure/B2386565.png)